molecular formula C11H5BrF6 B3043247 1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene CAS No. 81613-58-3

1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene

Cat. No. B3043247
CAS RN: 81613-58-3
M. Wt: 331.05 g/mol
InChI Key: MSPOYOJPUQITPI-UHFFFAOYSA-N
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Description

1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene (also known as 3-bromo-1-propenyl-3,5-bis(trifluoromethyl)benzene, or 3-bromo-1-propynyl-3,5-bis(trifluoromethyl)benzene) is an organic compound with a wide range of applications in the scientific research and pharmaceutical industries. It is a colorless liquid with a boiling point of 116-117 °C and a melting point of -27 °C. It is insoluble in water but soluble in many organic solvents.

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene plays a critical role in supramolecular chemistry, where its derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have shown significant potential. These compounds are important for their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. This feature is crucial for applications in nanotechnology and polymer processing, offering avenues for the development of advanced materials with tailored properties. The versatile nature of BTAs and their derivatives promises a bright future in both scientific research and commercial applications, highlighting the molecule's significance in the field of supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis and Material Science

Another application of 1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene is found in organic synthesis, where it serves as a precursor for the development of light-sensitive materials and metal passivators. Its utility is underscored by the development of efficient, environmentally benign synthesis methods for producing derivatives that find applications in various fields, including green chemistry. This reflects the compound's importance in contributing to sustainable practices in chemical manufacturing and its potential for creating innovative materials (Gu, Yu, Zhang, & Xu, 2009).

Biomedical Applications

1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene derivatives have also found relevance in biomedical research, particularly in the development of novel antineoplastic agents. Compounds synthesized from this molecule have demonstrated promising cytotoxic properties, often surpassing contemporary anticancer drugs in efficacy. Their potential for selective toxicity towards tumors and the ability to modulate multi-drug resistance make them promising candidates for further evaluation as antineoplastic drug candidates. This highlights the compound's significance in the search for more effective cancer treatments, underlining the importance of its derivatives in medicinal chemistry (Hossain, Enci, Dimmock, & Das, 2020).

properties

IUPAC Name

1-(3-bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF6/c12-3-1-2-7-4-8(10(13,14)15)6-9(5-7)11(16,17)18/h4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPOYOJPUQITPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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